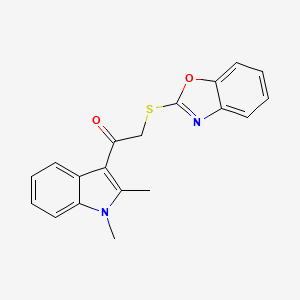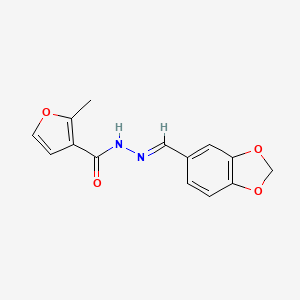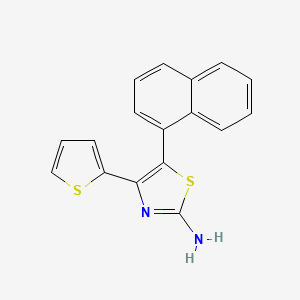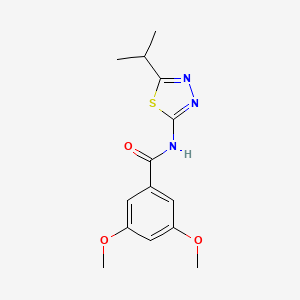![molecular formula C17H18N6OS B5508167 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a broader class of chemicals characterized by the presence of pyrazole, pyridazine, and piperazine moieties. These structures are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, cyclization processes, and modifications to introduce different substituents, enhancing the compound's biological activities. For instance, a general method for preparing substituted pyridazinopyrazolotriazines reported the coupling of 3-aminopyrazolo[3,4-d]pyridazine with active methylene reagents to afford tricyclic derivatives with various substituents depending on the methylene reagent used (Deeb, El-Mariah, & Hosny, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using spectroscopic techniques such as NMR, MS, and IR spectroscopy, establishing their structural framework and functional groups. This structural characterization is crucial for understanding the compound's reactivity and biological interactions.
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitutions, electrophilic additions, and cyclizations, leading to the formation of complex heterocyclic systems. These reactions are tailored to introduce or modify functional groups, thereby affecting the compound's chemical and biological properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. These properties are essential for developing pharmaceutical formulations and understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and acidity or basicity of functional groups, are pivotal for synthesizing derivatives and analogs with enhanced biological activities.
- Synthesis and analysis of pyrazolo and pyridazine derivatives (Deeb, El-Mariah, & Hosny, 2004).
- Molecular structure and chemical properties analysis based on spectroscopic data and chemical reactions (El-Mariah, Hosny, & Deeb, 2006).
Aplicaciones Científicas De Investigación
Hypoglycemic Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine and its derivatives have been studied for their potential in treating hyperglycemia. A study by Meurer et al. (1992) investigated a series of substituted imidazo[1,2-a]pyrazines, which share a similar structure, for their ability to lower blood glucose levels in insulin-resistant hyperglycemic mice. These compounds showed variations in binding to adrenergic receptors and were potent hypoglycemic agents, demonstrating a promising avenue for diabetes treatment (Meurer et al., 1992).
Antimicrobial Activity
El-Mariah, Hosny, and Deeb (2006) synthesized derivatives of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, chemically related to the compound , and evaluated their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Antitumor and Antioxidant Agents
In the field of oncology, Hamama et al. (2013) investigated N-substituted-2-amino-1,3,4-thiadiazoles, which have a structural resemblance to 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine. They found these compounds to exhibit promising antitumor and antioxidant activities, suggesting a potential role in cancer therapy (Hamama et al., 2013).
Biological Activity in Drug Design
The pyrazine ring, which is a part of the compound , is crucial in medicinal chemistry. Miniyar et al. (2013) reviewed the therapeutic applications of pyrazine derivatives in the last decade, underscoring the significance of such compounds in various biological activities and drug designs (Miniyar et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-13-6-7-23(20-13)16-5-4-15(18-19-16)21-8-10-22(11-9-21)17(24)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHWSSZBJTZBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)




![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)